Cas no 1033464-77-5 (1-methyl-1H-1,2,3-benzotriazole-4-sulfonyl chloride)

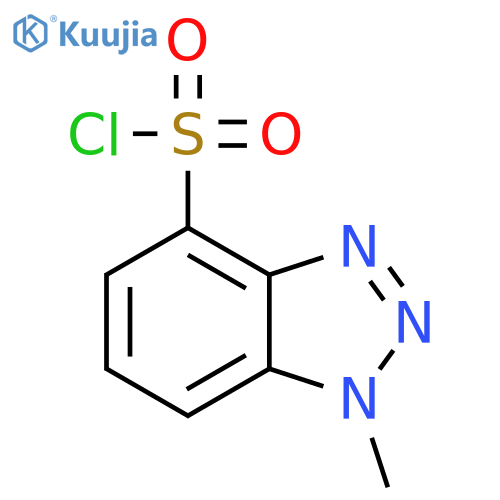

1033464-77-5 structure

商品名:1-methyl-1H-1,2,3-benzotriazole-4-sulfonyl chloride

CAS番号:1033464-77-5

MF:C7H6ClN3O2S

メガワット:231.659438610077

MDL:MFCD19200536

CID:3168228

PubChem ID:14750020

1-methyl-1H-1,2,3-benzotriazole-4-sulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- 1-methyl-1H-1,2,3-benzotriazole-4-sulfonyl chloride

- AKOS006333671

- EN300-232850

- 1-methylbenzotriazole-4-sulfonyl chloride

- STL584664

- 818-201-4

- 1-Methyl-1H-benzo[d][1,2,3]triazole-4-sulfonyl chloride

- BCP34426

- 1-METHYL-1,2,3-BENZOTRIAZOLE-4-SULFONYL CHLORIDE

- MFCD19200536

- 1-Methyl-1H-benzo[d][1,2,3]triazole-4-sulfonylchloride

- 1033464-77-5

- 1-methyl-1H-benzotriazole-4-sulfonyl chloride

-

- MDL: MFCD19200536

- インチ: InChI=1S/C7H6ClN3O2S/c1-11-5-3-2-4-6(14(8,12)13)7(5)9-10-11/h2-4H,1H3

- InChIKey: MWCCQCDMLOHIDD-UHFFFAOYSA-N

- ほほえんだ: CN1C2=C(C(=CC=C2)S(=O)(=O)Cl)N=N1

計算された属性

- せいみつぶんしりょう: 230.9869253Da

- どういたいしつりょう: 230.9869253Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 315

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.1

- トポロジー分子極性表面積: 73.2Ų

1-methyl-1H-1,2,3-benzotriazole-4-sulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB472499-1 g |

1-Methyl-1H-1,2,3-benzotriazole-4-sulfonyl chloride; . |

1033464-77-5 | 1g |

€622.00 | 2023-07-18 | ||

| Enamine | EN300-232850-0.1g |

1-methyl-1H-1,2,3-benzotriazole-4-sulfonyl chloride |

1033464-77-5 | 95% | 0.1g |

$134.0 | 2024-06-19 | |

| Enamine | EN300-232850-5.0g |

1-methyl-1H-1,2,3-benzotriazole-4-sulfonyl chloride |

1033464-77-5 | 95% | 5.0g |

$1159.0 | 2024-06-19 | |

| Enamine | EN300-232850-2.5g |

1-methyl-1H-1,2,3-benzotriazole-4-sulfonyl chloride |

1033464-77-5 | 95% | 2.5g |

$676.0 | 2024-06-19 | |

| abcr | AB472499-1g |

1-Methyl-1H-1,2,3-benzotriazole-4-sulfonyl chloride; . |

1033464-77-5 | 1g |

€622.00 | 2025-02-21 | ||

| abcr | AB472499-5g |

1-Methyl-1H-1,2,3-benzotriazole-4-sulfonyl chloride; . |

1033464-77-5 | 5g |

€1726.00 | 2025-02-21 | ||

| A2B Chem LLC | AI89804-250mg |

1-Methyl-1h-1,2,3-benzotriazole-4-sulfonyl chloride |

1033464-77-5 | 95% | 250mg |

$237.00 | 2024-04-20 | |

| Ambeed | A304855-1g |

1-Methyl-1H-benzo[d][1,2,3]triazole-4-sulfonyl chloride |

1033464-77-5 | 97% | 1g |

$385.0 | 2024-08-02 | |

| 1PlusChem | 1P00J370-1g |

1-methyl-1H-1,2,3-benzotriazole-4-sulfonyl chloride |

1033464-77-5 | 95% | 1g |

$539.00 | 2023-12-26 | |

| 1PlusChem | 1P00J370-100mg |

1-methyl-1H-1,2,3-benzotriazole-4-sulfonyl chloride |

1033464-77-5 | 95% | 100mg |

$221.00 | 2023-12-26 |

1-methyl-1H-1,2,3-benzotriazole-4-sulfonyl chloride 関連文献

-

Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092

-

Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148

-

3. Synthesis of core–shell ZSM-5@meso-SAPO-34 composite and its application in methanol to aromaticsZhong-Xiang Jiang,Yue Yu,Chong-Shuai Sun,Yu-Jia Wang RSC Adv., 2015,5, 55825-55831

-

Weida Chang,Shanghao Liu,Zhimin Li,Kaibo Zhu RSC Adv., 2019,9, 28323-28329

-

Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923

1033464-77-5 (1-methyl-1H-1,2,3-benzotriazole-4-sulfonyl chloride) 関連製品

- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)

- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)

- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)

- 855474-56-5(butyl(hexan-2-yl)amine)

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)

- 2227246-92-4(Fmoc-PEG12-NHS ester)

- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)

- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)

- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1033464-77-5)1-methyl-1H-1,2,3-benzotriazole-4-sulfonyl chloride

清らかである:99%

はかる:1g

価格 ($):346.0